CPI-1205 - 1621862-70-1

CPI-1205

Catalog Number: EVT-265119
CAS Number: 1621862-70-1
Molecular Formula: C27H33F3N4O3
Molecular Weight: 518.5812
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPI-1205 is a potent, selective, and reversible small molecule inhibitor of the enzymatic activity of EZH2 [, ]. It acts as a competitor to S-adenosyl methionine (SAM), the cofactor necessary for EZH2 activity [, ]. CPI-1205 displays efficacy against both wild-type and mutant forms of EZH2 [, ]. In various cancer models, both in vitro and in vivo, CPI-1205 has demonstrated anti-proliferative effects [, ]. Notably, it has shown potential in treating lymphomas and prostate cancer [, , , ].

Synthesis Analysis

A detailed description of the synthesis of CPI-1205 can be found in the publication by Vaswani et al. []. This paper describes the optimization of an indole-based EZH2 inhibitor series that resulted in the discovery of CPI-1205.

Molecular Structure Analysis

The co-crystal structure of CPI-1205 bound to the human PRC2 complex is presented in the publication by Vaswani et al. []. This detailed structural analysis provides insights into the binding mode and selectivity of CPI-1205 for EZH2.

Chemical Reactions Analysis

While specific chemical reactions involving CPI-1205 haven't been extensively detailed in the provided abstracts, its mechanism of action as a SAM-competitive inhibitor implies its involvement in reactions targeting the EZH2 active site [, ]. Further research is needed to elucidate the precise chemical reactions CPI-1205 participates in.

Mechanism of Action

CPI-1205 specifically inhibits EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [, ]. This complex is responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3) [, , ]. This methylation event is associated with gene silencing, and its dysregulation is implicated in various cancers [, , , , ]. By inhibiting EZH2, CPI-1205 prevents H3K27 trimethylation, thereby interfering with gene repression and potentially reactivating silenced tumor suppressor genes [, ].

Applications
  • Cancer Research: CPI-1205 is being investigated as a potential therapeutic agent for various cancers, including:
    • B-cell lymphomas: Early phase clinical trials have shown promising results for CPI-1205 in treating B-cell lymphomas, demonstrating an acceptable safety profile and potential anti-tumor activity [, , ].
    • Diffuse large B-cell lymphoma and follicular lymphoma: Clinical trials with tazemetostat (EPZ-6438), another EZH2 inhibitor, have shown promising results in these lymphoma subtypes, suggesting that CPI-1205 might also hold therapeutic potential in these diseases [].
    • Multiple myeloma: Research indicates that CPI-1205, alongside other EZH2 inhibitors, induces apoptosis in multiple myeloma cells and inhibits tumor growth in xenograft models [].
    • Metastatic castration-resistant prostate cancer (mCRPC): CPI-1205 is being investigated in combination with enzalutamide or abiraterone/prednisone for treating mCRPC. Preliminary results suggest good tolerability and promising clinical activity [, , ].
    • Acute lymphoblastic leukemia (ALL): In vitro studies suggest that CPI-1205 can enhance the effectiveness of glucocorticoids in treating ALL, potentially overcoming glucocorticoid resistance [].
  • Immunotherapy:
    • Enhancing anti-CTLA-4 therapy: Studies indicate that CPI-1205 can modulate T cell function and enhance the efficacy of anti-CTLA-4 therapy, highlighting its potential in immunotherapy [].

EPZ-6438 (Tazemetostat)

Compound Description: EPZ-6438, also known as tazemetostat, is an orally bioavailable, small-molecule inhibitor of EZH2 histone methyltransferase. [, ] Like CPI-1205, it inhibits the catalytic activity of both wild-type and mutant EZH2, leading to decreased proliferation of cancer cells. [, ] EPZ-6438 has demonstrated clinical activity in B-cell lymphomas, including diffuse large B-cell lymphoma and follicular lymphoma, in both EZH2 wild-type and mutant tumors. []

GSK126

Compound Description: GSK126 is a potent, selective, and SAM-competitive inhibitor of EZH2 methyltransferase. [, ] It specifically targets the catalytic site of EZH2, inhibiting its activity and affecting the trimethylation of histone H3 lysine 27 (H3K27me3). [, ] This inhibition leads to the reactivation of tumor suppressor genes (TSGs) and exhibits anti-proliferative effects on cancer cells. []

GSK-343

Compound Description: GSK-343 is another potent and selective small-molecule inhibitor targeting the catalytic site of EZH2 histone methyltransferase. [] Similar to GSK126 and CPI-1205, GSK-343 disrupts EZH2's methylation activity, leading to changes in gene expression and inhibiting the growth of malignant cells. []

Relevance: Like CPI-1205, GSK-343 directly targets the catalytic site of EZH2 and exhibits anti-neoplastic activity. [] The structural differences between these inhibitors may lead to variations in their potency, selectivity, and pharmacokinetic properties.

3-Deazaneplanocin-A (DZNep)

Compound Description: 3-Deazaneplanocin-A (DZNep) is an inhibitor of S-adenosylhomocysteine hydrolase, an enzyme involved in the methionine cycle. [] By blocking this enzyme, DZNep indirectly inhibits various histone methyltransferases, including EZH2. [] This leads to global inhibition of HMTs, impacting various cellular processes, including gene expression and cell growth. []

Relevance: While CPI-1205 specifically targets the catalytic site of EZH2, DZNep acts as a broader inhibitor of histone methyltransferases, including EZH2. [] DZNep's mechanism involves disrupting methionine metabolism and indirectly affecting EZH2 activity, whereas CPI-1205 directly inhibits EZH2's catalytic activity. []

CPI-360

Compound Description: CPI-360 is a small molecule inhibitor that specifically targets EZH2. [] It has been investigated for its potential in treating multiple myeloma, where it has shown promising anti-tumor activity in preclinical models. []

Relevance: Both CPI-360 and CPI-1205 are developed as EZH2 inhibitors, suggesting structural similarities and shared mechanisms of action. [] While both target the same protein, they may exhibit different pharmacological properties and potencies.

CPI-169

Compound Description: CPI-169 is another small molecule inhibitor that specifically targets EZH2. [] Similar to CPI-360 and CPI-1205, CPI-169 has been investigated for its potential as a therapeutic agent in various cancers, including multiple myeloma. []

Relevance: CPI-169, alongside CPI-360 and CPI-1205, belongs to the class of EZH2 inhibitors. [] While they share the same target, their chemical structures and specific pharmacological profiles might differ.

UNC1999

Compound Description: UNC1999 is a potent, selective, and orally bioavailable small molecule inhibitor of both EZH2 and EZH1, another histone methyltransferase. [] It belongs to the 2-pyridone class of EZH2 inhibitors. []

Relevance: UNC1999 and CPI-1205 both target EZH2, but UNC1999 also inhibits EZH1. [] This difference in target selectivity can lead to variations in their biological effects and potential applications.

Properties

CAS Number

1621862-70-1

Product Name

(R)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide

IUPAC Name

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide

Molecular Formula

C27H33F3N4O3

Molecular Weight

518.5812

InChI

InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)/t17-/m1/s1

InChI Key

HPODOLXTMDHLLC-QGZVFWFLSA-N

SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CPI-1205; CPI 1205; CPI1205.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.